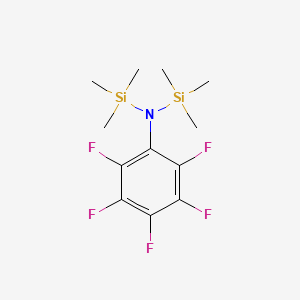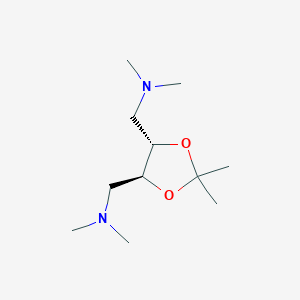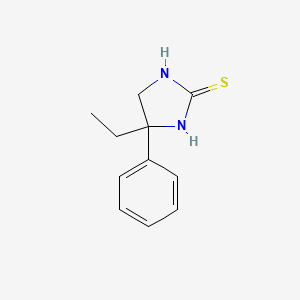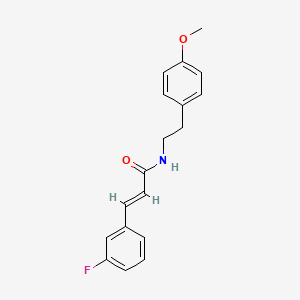
3,4-Dimethoxyphenyl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethoxyphenyl thiocyanate: is an organic compound with the molecular formula C9H9NO2S . It belongs to the class of organic thiocyanates, which are characterized by the presence of the thiocyanate functional group (R-S-C≡N). This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxyphenyl thiocyanate typically involves the reaction of 3,4-dimethoxyphenyl halides with alkali thiocyanates in aqueous media. For example, 3,4-dimethoxyphenyl bromide can be treated with sodium thiocyanate in boiling ethanol to yield the desired thiocyanate compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 3,4-Dimethoxyphenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing compounds.
Substitution: The thiocyanate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the thiocyanate group under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 3,4-Dimethoxyphenyl thiocyanate is used as a building block in organic synthesis. It allows for the efficient introduction of the thiocyanate group into complex molecules, facilitating the synthesis of sulfur-containing compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Thiocyanate derivatives have shown promise as antibacterial, antiparasitic, and anticancer agents .
Industry: The compound is used in the development of corrosion inhibitors for metals. It has been studied for its effectiveness in protecting mild steel in acidic environments .
作用机制
The mechanism of action of 3,4-Dimethoxyphenyl thiocyanate involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can disrupt biological processes or enhance the stability of industrial materials .
相似化合物的比较
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4,5-Trimethoxyphenethylamine (Mescaline): A naturally occurring compound with similar structural features.
Uniqueness: 3,4-Dimethoxyphenyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. Unlike its analogues, this compound can participate in thiocyanation reactions, making it valuable in synthetic and industrial applications .
属性
CAS 编号 |
5285-76-7 |
|---|---|
分子式 |
C9H9NO2S |
分子量 |
195.24 g/mol |
IUPAC 名称 |
(3,4-dimethoxyphenyl) thiocyanate |
InChI |
InChI=1S/C9H9NO2S/c1-11-8-4-3-7(13-6-10)5-9(8)12-2/h3-5H,1-2H3 |
InChI 键 |
WYWHPHJEJJOKGT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)SC#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene](/img/structure/B11951492.png)
![2,5-dichloro-N-[(Z)-(4-chlorophenyl)methylidene]aniline](/img/structure/B11951493.png)






![Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-](/img/structure/B11951533.png)

![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951539.png)

![9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]-](/img/structure/B11951556.png)
